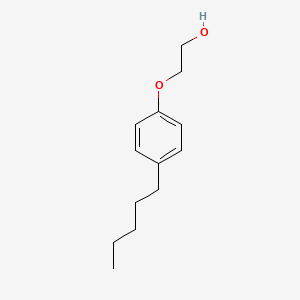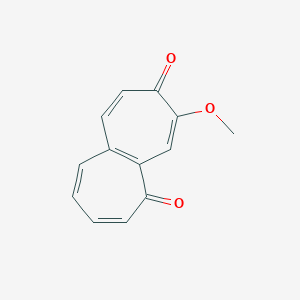
9-Methoxyheptalene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxyheptalene-1,8-dione is an organic compound belonging to the class of heptalene derivatives It is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 8th positions of the heptalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyheptalene-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9-methylanthracene with N-hydroxyphthalimide and tert-butyl nitrite in acetonitrile, catalyzed by copper(II) acetate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-Methoxyheptalene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the heptalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
9-Methoxyheptalene-1,8-dione has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methoxyheptalene-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, affecting cellular processes and leading to potential therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .
Comparison with Similar Compounds
9-Aryl-hexahydroacridine-1,8-diones: These compounds share structural similarities and exhibit similar biological activities.
1,8-Dioxooctahydroxanthenes: Another class of compounds with comparable chemical properties and applications.
Uniqueness: 9-Methoxyheptalene-1,8-dione stands out due to its specific substitution pattern and the presence of the methoxy group, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
63658-77-5 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
9-methoxyheptalene-1,8-dione |
InChI |
InChI=1S/C13H10O3/c1-16-13-8-10-9(6-7-12(13)15)4-2-3-5-11(10)14/h2-8H,1H3 |
InChI Key |
IRNVXEDIQXFAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=CC2=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


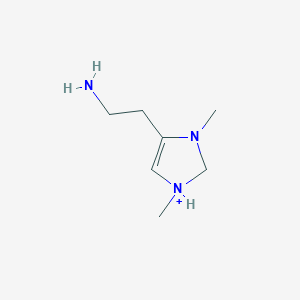
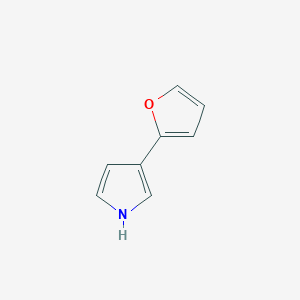
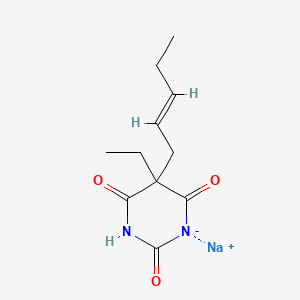
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
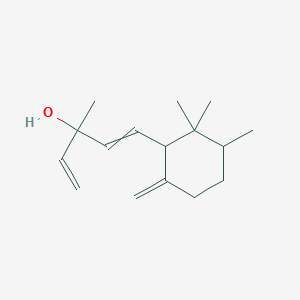
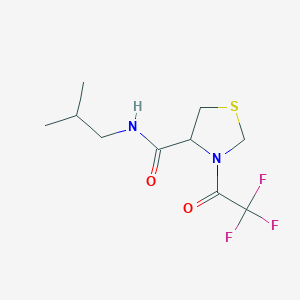

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
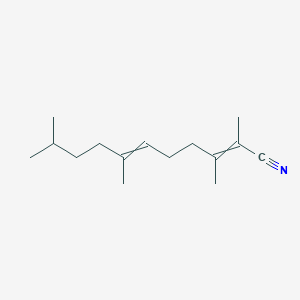

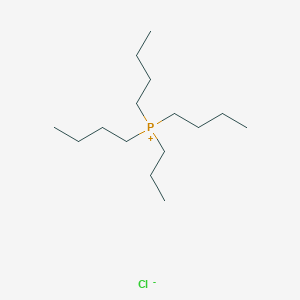
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
